molecular formula C6H9ClN2O2 B1382444 5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride CAS No. 1803571-24-5

5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride

Cat. No.: B1382444
CAS No.: 1803571-24-5
M. Wt: 176.6 g/mol
InChI Key: MUDSAEFSZNOIKT-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrimidinones It is characterized by the presence of a hydroxyethyl group attached to the pyrimidinone ring

Biochemical Analysis

Biochemical Properties

5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylesterase EaEst2, a thermotolerant biocatalyst derived from Exiguobacterium antarcticum . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the activity of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact intracellular pH regulation, cellular migration, and apoptosis in human cervical cancer cells . These effects are mediated through interactions with specific cellular proteins and enzymes, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to interact with hydroxyethylthiazole kinase in Bacillus subtilis, influencing its activity . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its effects can change over time. For example, its impact on cellular processes such as apoptosis and migration may vary depending on the duration of exposure . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . These dosage-dependent effects are critical for determining the safe and effective use of the compound in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes related to the malate-aspartate shuttle, impacting acetyl-CoA metabolism . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the cytosol and interact with specific proteins involved in energy metabolism . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst to form the pyrimidinone ring. The hydroxyethyl group can be introduced through subsequent reactions involving ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(2-Oxoethyl)-1,2-dihydropyrimidin-2-one.

    Reduction: Formation of 5-(2-Hydroxyethyl)-dihydropyrimidine.

    Substitution: Formation of various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Hydroxyethyl)-2-thiouracil: Similar structure but contains a sulfur atom in place of the oxygen in the pyrimidinone ring.

    5-(2-Hydroxyethyl)-1,2,3-triazole: Contains a triazole ring instead of the pyrimidinone ring.

    5-(2-Hydroxyethyl)-1,2-dihydroquinolin-2-one: Contains a quinolinone ring instead of the pyrimidinone ring.

Uniqueness

5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride is unique due to its specific combination of the hydroxyethyl group and the pyrimidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-hydroxyethyl)-1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c9-2-1-5-3-7-6(10)8-4-5;/h3-4,9H,1-2H2,(H,7,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDSAEFSZNOIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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